2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid
Description
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXORPQBUTLEDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the bromine atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring.
Scientific Research Applications
2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid involves its interaction with various molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit specific enzymes or interact with proteins, affecting biological pathways and processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features:
Electronic and Steric Effects
- Bromine vs. Methoxy :
- Positional Isomerism :
- The 5-bromo-2-methoxy substitution in the target compound creates a steric and electronic environment distinct from para-substituted analogs (e.g., 4-bromo or 4-methoxy derivatives). This affects reactivity in coupling or cyclization reactions .
Biological Activity
2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid, a compound with potential therapeutic applications, has garnered interest in the scientific community for its biological activity. This article reviews its biological properties, including antimicrobial and anticancer effects, and summarizes relevant research findings.
Chemical Structure : The compound is characterized by a bromo-substituted methoxyphenyl group attached to an oxoacetic acid moiety. Its molecular formula is C10H9BrO4, and it has a molecular weight of 275.08 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies reveal that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.
Case Study : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Reactive Oxygen Species (ROS) : Treatment with the compound leads to an increase in ROS levels, which can trigger oxidative stress and subsequent apoptosis in cancer cells.
- Modulation of Gene Expression : It affects the expression of genes related to apoptosis and cell cycle regulation, enhancing the sensitivity of cancer cells to chemotherapeutic agents.
Research Findings
Recent studies have expanded on the potential applications of this compound:
- A study published in Molecules highlighted its efficacy as an anti-inflammatory agent, suggesting that it may also modulate inflammatory pathways in addition to its antimicrobial and anticancer properties.
- Computational studies have suggested that the compound can serve as a lead structure for developing more potent derivatives targeting specific cancer types .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid, and what critical parameters influence yield?
- Methodology : Synthesis typically involves bromination of a methoxyphenyl precursor followed by oxoacetic acid formation via oxidation or coupling. Key steps include:
- Bromination : Electrophilic substitution on the methoxyphenyl ring using brominating agents (e.g., NBS or Br₂/Fe).
- Oxoacetic acid formation : Reaction with oxalyl chloride or ethyl oxalate, followed by hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C5, methoxy at C2) and keto group presence. Compare with literature spectra of analogous compounds .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M-H]⁻ at m/z 287.94) .
Q. What are the key solubility and stability considerations for handling this compound in biological assays?
- Solubility : Moderately soluble in DMSO (>10 mM) but limited in aqueous buffers. Prepare stock solutions in DMSO and dilute in assay buffer (≤0.1% DMSO final) to avoid precipitation .
- Stability : Susceptible to hydrolysis under basic conditions (pH > 8). Store at -20°C in anhydrous DMSO under inert atmosphere .
Advanced Research Questions
Q. How do the bromine and methoxy substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Mechanistic insights :
- Bromine : Enhances electrophilicity of the keto carbonyl via inductive effects, facilitating nucleophilic attack (e.g., by amines or thiols) .
- Methoxy : Ortho/para-directing effects stabilize intermediates through resonance, altering regioselectivity in subsequent reactions .
- Experimental validation : Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and computational DFT analysis of charge distribution .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across different enzyme inhibition assays?
- Troubleshooting strategies :
- Assay conditions : Verify buffer pH (effects on ionization state) and co-solvent compatibility (e.g., DMSO tolerance in enzyme activity) .
- Compound purity : Re-characterize batches via HPLC and NMR to rule out degradation products .
- Orthogonal assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding affinities independently .
Q. What computational methods are suitable for predicting the compound’s interaction with cyclooxygenase-2 (COX-2) or other therapeutic targets?
- Methodological approach :
- Molecular docking : Use AutoDock Vina with COX-2 crystal structures (PDB: 5KIR) to model binding poses. Prioritize halogen bonding between bromine and Arg120/His90 residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted complexes .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Notes
- For mechanistic ambiguities, combine experimental data (e.g., kinetic isotope effects) with computational models to resolve contradictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
